Cyclohexylamine carbonate
Description
Foundational Significance in Chemical Science
The foundational significance of cyclohexylamine (B46788) carbonate in chemical science stems from its fundamental properties and reactivity. It is synthesized by reacting cyclohexylamine with carbon dioxide, a process that can be conducted in an aqueous or solvent-based solution. One method involves saturating a 15-40% (w/w) solution of cyclohexylamine with carbon dioxide gas until a suspension of cyclohexylamine carbonate is formed.
In aqueous solutions, this compound can dissociate into cyclohexylamine and carbonic acid. smolecule.com The compound is alkaline, with a 0.01% aqueous solution having a pH of 10.5. guidechem.com It readily reacts with carbon dioxide in the air, forming a white crystalline carbonate. guidechem.comatamanchemicals.com
The reactivity of this compound allows it to be a participant in several types of chemical reactions. For instance, it can be oxidized to produce cyclohexanone (B45756) oxime, a key intermediate in the manufacturing of nylon. It can also undergo substitution reactions with halogenated compounds to form substituted cyclohexylamine derivatives.
Below is a table summarizing some of the key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₁₅NO₃ |
| Molecular Weight | 161.20 g/mol |
| Appearance | White crystalline powder or flakes |
| Solubility | Soluble in water and ethanol (B145695) |
| pH (0.01% aqueous solution) | 10.5 |
| Melting Point | 118-120 °C |
| Data sourced from multiple references. guidechem.comforecastchemicals.com |
Interdisciplinary Relevance in Contemporary Research Fields
This compound's unique properties have led to its application in a variety of research areas, most notably in materials science as a corrosion inhibitor and in organic synthesis as a chemical intermediate. forecastchemicals.com
Materials Science and Corrosion Inhibition:
A primary application of this compound is as a vapor phase corrosion inhibitor (VPI). smolecule.com Its volatility allows it to be used in enclosed systems where direct application of liquid inhibitors is not feasible. The mechanism of corrosion inhibition involves the adsorption of the this compound molecule onto the metal surface, forming a protective film that prevents oxidation. The protonated amine group is electrostatically attracted to the negatively charged metal surface, enhancing its inhibitory effect. researchgate.net
Research has demonstrated its effectiveness in protecting various metals. For instance, it has been shown to be an effective VPI for Nd-Fe-B magnets, protecting the corrosion-prone Nd-rich phase. researchgate.netampp.org Studies have also investigated its performance on carbon steel and in combination with other organic inhibitors, such as thiourea (B124793) derivatives, where it can exhibit synergistic effects, significantly increasing inhibition efficiency. smolecule.comjcscp.org Quantum chemical calculations have been employed to understand the molecular-level interactions between this compound and metal surfaces, correlating parameters like dipole moment and orbital energies with corrosion inhibition efficiency.
Organic Synthesis:
In the field of organic synthesis, this compound serves as a valuable intermediate. Its reactivity is utilized in various chemical transformations. For example, it has been shown to act as a catalyst in the aminolysis of cyclic carbonates, improving conversion rates in the synthesis of substituted cyclohexylamines. Furthermore, its role as a precursor allows for the synthesis of a range of other organic compounds.
The following table highlights some of the research applications of this compound:
| Research Area | Application | Key Findings |
| Materials Science | Vapor Phase Corrosion Inhibitor | Effective for protecting steel, Nd-Fe-B magnets, and other metals by forming a protective adsorbed layer. researchgate.netampp.org |
| Materials Science | Synergistic Corrosion Inhibition | When combined with thiourea derivatives, inhibition efficiency in acidic media can be significantly enhanced. smolecule.com |
| Organic Synthesis | Catalyst | Catalyzes the aminolysis of cyclic carbonates for the synthesis of substituted cyclohexylamines. |
| Organic Synthesis | Chemical Intermediate | Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and rubber chemicals. forecastchemicals.com |
Structure
2D Structure
Properties
IUPAC Name |
carbonic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.CH2O3/c7-6-4-2-1-3-5-6;2-1(3)4/h6H,1-5,7H2;(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLQZNKUEFUUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073139 | |
| Record name | Cyclohexylamine carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20227-92-3 | |
| Record name | Carbonic acid, compd. with cyclohexanamine (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20227-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, compd. with cyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020227923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylamine carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylammonium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Elucidation of Reaction Mechanisms and Chemical Pathways Involving Cyclohexylamine Carbonate
Solution-Phase Dissociation and Equilibrium Dynamics
In aqueous solutions, cyclohexylamine (B46788) carbonate undergoes dissociation to establish an equilibrium with its constituent amine and acid. This process can be represented by the following equation:
C₆H₁₁NH₃⁺HCO₃⁻ ⇌ C₆H₁₁NH₂ + H₂CO₃
The position of this equilibrium is influenced by factors such as pH, temperature, and the concentration of the solution. Being the salt of a weak base (cyclohexylamine) and a weak acid (carbonic acid), its aqueous solution is alkaline. For instance, a 0.01% aqueous solution of cyclohexylamine exhibits a pH of 10.5, indicating the prevalence of the free amine which can readily react with atmospheric carbon dioxide to form the crystalline carbonate salt. This dynamic equilibrium is fundamental to its role in subsequent chemical reactions, as it provides a source of free cyclohexylamine.
Formation of Carbamic Acid and Carbamate (B1207046) Intermediates from Carbon Dioxide Interactions
Cyclohexylamine readily reacts with carbon dioxide, particularly in the presence of water or in organic solvents, to form cyclohexylcarbamic acid. This reaction is a critical step in many of the chemical pathways involving cyclohexylamine carbonate. The formation of the carbamic acid is a reversible process and is a key intermediate in the capture and utilization of CO₂.
C₆H₁₁NH₂ + CO₂ ⇌ C₆H₁₁NHCOOH
In the presence of an additional molecule of cyclohexylamine, the carbamic acid is deprotonated to form the more stable cyclohexylammonium cyclohexylcarbamate salt. This carbamate salt has been identified as a key intermediate and a driving force in reactions involving CO₂ and cyclohexylamine. The formation of this salt enhances the nucleophilicity of the carbamate anion, facilitating its participation in subsequent reactions.
The stability and reactivity of these carbamic acid and carbamate intermediates are dependent on the reaction conditions, including the solvent and the presence of other reagents.
Role as Reactive Intermediates in Complex Organic Transformations
This compound and the in-situ generated cyclohexylamine and its derivatives serve as potent reactive intermediates in the synthesis of valuable organic compounds.
Oxazolidinones are an important class of heterocyclic compounds with significant applications in pharmaceuticals. One synthetic route to N-substituted oxazolidinones involves the three-component reaction of an amine, carbon dioxide, and a suitable electrophile, such as a dihaloalkane. In the case of cyclohexylamine, the reaction with CO₂ and 1,2-dichloroethane (B1671644) over a RuCl₃·3H₂O−H₂TPP catalytic system provides a direct pathway to N-cyclohexyloxazolidinone.
The proposed mechanism for this transformation highlights the crucial role of the carbamate intermediate. The reaction is initiated by the formation of cyclohexylammonium cyclohexylcarbamate from cyclohexylamine and CO₂. This carbamate salt then acts as a nucleophile, attacking the 1,2-dichloroethane in a substitution reaction. This is followed by an intramolecular cyclization, leading to the formation of the oxazolidinone ring and the release of a chloride ion. The catalyst is believed to facilitate both the formation of the carbamate intermediate and the subsequent cyclization step.
A general representation of the key steps is as follows:
Carbamate Formation: 2 C₆H₁₁NH₂ + CO₂ → [C₆H₁₁NH₃]⁺[C₆H₁₁NHCO₂]⁻
Nucleophilic Attack: [C₆H₁₁NHCO₂]⁻ + ClCH₂CH₂Cl → C₆H₁₁NHCOOCH₂CH₂Cl + Cl⁻
Intramolecular Cyclization: C₆H₁₁NHCOOCH₂CH₂Cl → N-cyclohexyloxazolidinone + HCl
This mechanism underscores the importance of cyclohexylamine's reaction with CO₂ to form the reactive carbamate species that drives the synthesis of the heterocyclic product.
The ring-opening of cyclic carbonates by amines, known as aminolysis, is a fundamental reaction for the synthesis of β-hydroxyurethanes. These compounds are important building blocks for non-isocyanate polyurethanes (NIPUs). Cyclohexylamine, as a primary amine, readily participates in this reaction.
The uncatalyzed aminolysis of cyclic carbonates by cyclohexylamine is generally a slow process at room temperature. For instance, the reaction of cyclohexylamine with certain tetrasubstituted cyclic carbonates shows only 96% conversion after 24 hours at room temperature. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the cyclic carbonate, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes ring-opening to yield the β-hydroxyurethane.
The general pathway for the uncatalyzed reaction is believed to involve two molecules of the amine: one acting as the nucleophile and the second acting as a proton shuttle to facilitate the ring opening of the tetrahedral intermediate. The reaction rate is influenced by the steric hindrance of both the amine and the cyclic carbonate.
| Reactant 1 | Reactant 2 | Conditions | Conversion | Reference |
| Cyclohexylamine | Tetrasubstituted cyclic carbonate | Room Temperature, 24h | 96% | rsc.org |
To enhance the rate of aminolysis, various organocatalysts are employed. These catalysts function by activating either the cyclic carbonate or the amine.
Guanidine Catalysis: Guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are highly effective catalysts for the aminolysis of cyclic carbonates. A Density Functional Theory (DFT) study on the TBD-catalyzed reaction of propylene (B89431) carbonate with cyclohexylamine revealed a detailed mechanistic pathway. TBD acts as a bifunctional catalyst, activating both the amine and the cyclic carbonate. The reaction proceeds through a three-step pathway:
Nucleophilic Attack: The amine attacks the carbonyl carbon of the cyclic carbonate, with a concerted proton transfer from the amine to the TBD and from the TBD to the carbonyl oxygen of the carbonate. This forms a cyclic amino alcohol intermediate that is stabilized by hydrogen bonding with the catalyst.
Proton Transfer and Reorientation: A proton transfer and a rotation of the TBD molecule create a favorable conformation for the ring-opening step.
Ring Opening: The C-O bond of the cyclic carbonate cleaves with a simultaneous dual proton transfer involving TBD, leading to the formation of the hydroxyurethane and regeneration of the TBD catalyst.
The Gibbs energy for this guanidine-catalyzed reaction is significantly lower than for the uncatalyzed reaction, highlighting the efficiency of this catalytic approach.
Thiourea (B124793) Catalysis: Thiourea-based organocatalysts can also accelerate the aminolysis of cyclic carbonates. These catalysts act as hydrogen-bond donors, activating the cyclic carbonate. The thiourea forms hydrogen bonds with the carbonyl oxygen of the cyclic carbonate, which increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity makes the carbonate more susceptible to nucleophilic attack by the amine. The general mechanism involves the formation of a ternary complex between the thiourea catalyst, the cyclic carbonate, and the amine, which facilitates the ring-opening reaction.
| Catalyst Type | General Mechanism of Activation |
| Guanidine (e.g., TBD) | Bifunctional activation: acts as a base to deprotonate the amine (increasing its nucleophilicity) and as a hydrogen-bond donor to activate the cyclic carbonate. |
| Thiourea | Hydrogen-bond donor: activates the cyclic carbonate by forming hydrogen bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
Aminolysis of Cyclic Carbonates
Steric and Electronic Effects on Amine Reactivity
The reactivity of cyclohexylamine, the precursor to this compound, is significantly influenced by both steric and electronic factors. These characteristics dictate its behavior in various chemical transformations and distinguish it from other amines.
Electronic Effects: The cyclohexyl group, being an alkyl group, is electron-donating. This property increases the electron density on the nitrogen atom of the amine group. Consequently, cyclohexylamine is a stronger base compared to linear aliphatic amines like methylamine (B109427) and ethylamine. smolecule.com The enhanced basicity, reflected in its pKa value, suggests a greater availability of the lone pair of electrons on the nitrogen, making it a more potent nucleophile.
Steric Effects: The bulky cyclohexyl ring introduces considerable steric hindrance around the nitrogen atom. smolecule.com This steric bulk can be advantageous in reactions where selectivity is desired, as it can prevent the formation of unwanted side products. smolecule.com However, it can also impede reactivity in transformations that are sensitive to steric crowding, particularly in reactions involving secondary or tertiary substrates. smolecule.com For instance, while cyclohexylamine exhibits high reactivity in acylation reactions, the rate of reaction is slightly slower compared to less hindered amines due to these steric interactions during the approach of the acylating agent. smolecule.com
The interplay of these effects is crucial in understanding the reaction kinetics. For example, in nucleophilic substitution reactions with aliphatic halides, the reaction rates follow the typical order of primary > secondary > tertiary, which is consistent with the steric demands of the mechanism. smolecule.com
| Amine | pKa Value |
|---|---|
| Cyclohexylamine | ~11.3 |
| Methylamine | 10.6 |
| Ethylamine | 10.6 |
Multi-Component Reactions with Epoxides and Carbon Dioxide
The synthesis of cyclic carbonates from the reaction of carbon dioxide (CO2) with epoxides is a significant area of green chemistry. mdpi.com This reaction is often catalyzed by a variety of systems, including amines. The general mechanism involves the activation of either the epoxide or CO2. mdpi.com
In a commonly proposed pathway, a nucleophile, such as the amine, attacks the less sterically hindered carbon of the epoxide, leading to the opening of the epoxide ring. The resulting intermediate then reacts with carbon dioxide. Subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the catalyst. The presence of a Lewis acid can facilitate the ring-opening step. mdpi.com
While specific studies detailing this compound as the sole catalyst are not prevalent, amines are known to be effective in this cycloaddition reaction. The basicity of cyclohexylamine would allow it to act as a nucleophile to activate the epoxide ring. The formation of this compound in situ from cyclohexylamine and CO2 can play a crucial role. The carbonate anion could then act as the nucleophile for the ring opening of the epoxide, a key step in the formation of the cyclic carbonate product. This transformation is of interest due to its atom economy and the utilization of CO2 as a renewable C1 feedstock. mdpi.com
Theoretical and Computational Investigations of Reaction Mechanisms
Density Functional Theory (DFT) Calculations for Pathway Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms by calculating the electronic structure of molecules. pku.edu.cn It allows for the analysis of different potential reaction pathways, the identification of intermediates, and the characterization of transition states. pku.edu.cnresearchgate.net
For reactions involving amines and CO2, DFT calculations can elucidate the step-by-step mechanism. For example, in the cycloaddition of CO2 to epoxides, DFT can be used to model the energy profile of the reaction. frontiersin.org This includes calculating the energies of the reactants, intermediates, transition states, and products. By comparing the energy barriers of different proposed pathways, the most favorable reaction mechanism can be determined. pku.edu.cn These calculations can confirm whether the reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step. researchgate.net
Activation Energy and Transition State Profiling
The activation energy (Ea) is the minimum energy required for a chemical reaction to occur and corresponds to the energy difference between the reactants and the highest-energy transition state. libretexts.orgyoutube.com A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. libretexts.org
Computational methods like DFT are employed to profile the potential energy surface of a reaction, locating the transition states and calculating their energies. frontiersin.orgosti.gov The height of the energy barrier at the transition state determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. youtube.com For instance, in a multi-step reaction, the step with the highest activation energy is the rate-determining step. youtube.com Theoretical calculations can provide specific values for these energy barriers, offering quantitative insight into the reaction kinetics. For example, in a calculated energy profile for the ring-opening of an epoxide, the transition state might have a calculated energy barrier of 26.6 kcal/mol, indicating the energy required for that specific step to proceed. frontiersin.org
| Reaction Step | Species Type | Relative Energy (kcal/mol) - Hypothetical |
|---|---|---|
| Reactants (Amine + Epoxide + CO2) | Minimum | 0.0 |
| Epoxide Ring Opening | Transition State 1 | +25.0 |
| Alkoxide Intermediate | Intermediate | +5.0 |
| CO2 Insertion | Transition State 2 | +15.0 |
| Cyclization | Transition State 3 | +10.0 |
| Product (Cyclic Carbonate) + Amine | Minimum | -10.0 |
Advanced Applications in Materials Science and Engineering
Vapor Phase Corrosion Inhibition (VPI) Efficacy
Cyclohexylamine (B46788) carbonate is recognized as an effective VPI, capable of suppressing the initial stages of corrosion by rapidly achieving a critical inhibitor concentration in the vapor phase. ampp.org This characteristic is vital for protecting metals that are highly susceptible to corrosion. ampp.org The VPI molecules volatilize, travel through an enclosed space, and then condense on metal surfaces, forming a protective film that acts as a barrier against corrosive agents. ampp.org This method is advantageous as it does not interfere with subsequent treatment processes and can penetrate crevices and other areas that are hard to reach. ampp.org
The efficacy of cyclohexylamine carbonate as a corrosion inhibitor is fundamentally linked to its adsorption onto metal surfaces. The mechanism of inhibition involves the sublimation of the compound, with its vapors condensing on the metal to form a protective film. This film, created by the adsorption of the inhibitor molecules, obstructs the metal surface from contact with aggressive media. ampp.org Studies have indicated that both physisorption and electrostatic interactions are key to this adsorption process. ampp.org
Physical adsorption, or physisorption, plays a primary role in the corrosion inhibition mechanism of this compound. ampp.org This type of adsorption involves relatively weak van der Waals forces between the inhibitor molecules and the metal surface. Infrared (IR) spectroscopy analysis has demonstrated that physisorption is the main process involved when CHC adsorbs onto the surface of Nd-Fe-B magnets. ampp.org Although interactions from physisorption are typically weaker than those from chemisorption, they can still provide significant inhibition efficiency, especially if the metal is continuously exposed to the CHC atmosphere. ampp.org The ability of CHC to effectively suppress the corrosion of steel is also attributed mainly to physisorption. ampp.org
The adsorption process is also governed by electrostatic forces. The behavior of organic inhibitors on a metal surface is influenced by the surface charge of the metal and the charge of the inhibitor. ampp.org In aqueous environments, this compound can dissociate, and the cyclohexylamine component can become protonated.
Studies on Nd-Fe-B magnets have shown that the potential of zero charge (PZC) is more positive than the free corrosion potential, indicating that the magnet's surface carries a net negative charge at its free corrosion potential. ampp.org Consequently, the positively charged protonated amine groups (C₆H₁₁NH₃⁺) are easily adsorbed onto the negatively charged metal surface through electrostatic attraction. ampp.org This electrostatic interaction is a key factor in the physisorption process and helps to explain why physisorption alone can result in high inhibition efficiency for certain metallic systems. ampp.org
Electrochemical methods are crucial for quantifying the effectiveness of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to study the inhibitor's effect on corrosion reactions at the metal-electrolyte interface. ampp.org
Studies on Nd-Fe-B magnets under thin electrolyte layers demonstrated that CHC functions as an anodic-type inhibitor. ampp.org This means it primarily works by retarding the anodic reaction, which is the dissolution of the metal. Polarization curves showed that with increasing concentrations of CHC, the corrosion potential shifted to more positive values, and the corrosion current density decreased, indicating effective inhibition. ampp.org
EIS measurements further support these findings. Nyquist plots for Nd-Fe-B magnets in the presence of CHC showed an increase in the diameter of the capacitive loop with increasing inhibitor concentration, signifying an increase in charge transfer resistance and thus a decrease in the corrosion rate. ampp.org
Table 1: Electrochemical Parameters for Nd-Fe-B Magnet with Different CHC Concentrations
| CHC Conc. (mol/L) | Ecorr (VSCE) | icorr (A/cm²) | Inhibition Efficiency (%) |
| 0 | -0.804 | 1.15E-04 | - |
| 0.001 | -0.739 | 3.32E-05 | 71.1 |
| 0.01 | -0.716 | 2.11E-05 | 81.7 |
| 0.1 | -0.681 | 1.34E-05 | 88.3 |
This table is generated based on data from a study on Nd-Fe-B magnets. ampp.org
This compound has proven to be an effective corrosion inhibitor for a variety of metallic systems, most notably for ferrous metals like steel and for advanced magnetic materials. ampp.orgcortecvci.com
Nd-Fe-B Magnets: Neodymium-iron-boron (Nd-Fe-B) magnets are powerful permanent magnets that are highly susceptible to corrosion, particularly due to their reactive, Nd-rich phases. ampp.orgspontaneousmaterials.com CHC has been investigated as a VPI for these magnets in simulated atmospheric environments. Scanning electron microscopy (SEM) results have confirmed that CHC effectively inhibits corrosion, protecting not only the main magnetic phase but also the vulnerable Nd-rich phase. ampp.org
Carbon Steel: For decades, cyclohexylamine and its derivatives have been successfully used for the corrosion protection of carbon steel. ampp.orgdrdo.gov.in The high vapor pressure of CHC allows it to quickly establish a protective atmosphere, which is a crucial requirement for preventing corrosion on steel surfaces. ampp.org Studies using various electrochemical techniques have confirmed the inhibitive properties of cyclohexylamine on carbon steel in corrosive media. researchgate.netnih.gov The mechanism involves the formation of a protective film on the steel surface, which acts as a barrier to corrosive attack. researchgate.net
Adsorption Phenomena on Metal Surfaces
Buffering Agent Functionality in Material Preservation
This compound is recognized for its role as a vapor phase neutralizing agent, which is particularly valuable in the conservation and preservation of materials susceptible to acidic environments. nii.ac.jp Its efficacy lies in its volatility, which allows it to permeate porous materials, such as paper, to counteract acidity. researchgate.net
In archival and conservation contexts, acidic compounds can catalyze the hydrolysis of cellulose (B213188) in paper, leading to embrittlement and degradation over time. This compound functions by neutralizing these volatile acids. nii.ac.jp However, it is noted that while it effectively provides a buffer against acids, it does not leave a residual alkaline reserve in the material. nii.ac.jp This characteristic distinguishes its functionality from other deacidification agents like calcium carbonate which provides a longer-term alkaline buffer. semanticscholar.orgmdpi.com Its application has been a subject of research since the mid-20th century as a method for the gaseous deacidification of paper in manuscripts and archival documents. researchgate.net
Chemical Intermediate Role in Industrial Formulations
The reactivity of this compound makes it a valuable chemical intermediate in a variety of industrial applications. nii.ac.jp It serves as a precursor or building block in the synthesis of more complex molecules and formulations. Its utility is found in the production of rubber chemicals, specialty coatings, and resins. rsc.org
A significant industrial application is its role in the production of precursors for polymers like nylon. nii.ac.jp Specifically, this compound is involved in the formation of cyclohexanone (B45756) oxime, a critical intermediate for the synthesis of caprolactam, which is the monomer used to produce nylon-6. nii.ac.jprsc.org The compound's controlled release of cyclohexylamine can be advantageous in maintaining optimal reaction conditions.
Furthermore, its parent compound, cyclohexylamine, is a key intermediate for rubber processing chemicals, dyes, plasticizers, and pharmaceuticals. rsc.orgdntb.gov.ua this compound, derived from the reaction of cyclohexylamine and carbon dioxide, thus serves as a stabilized form or a reactant in pathways leading to these diverse industrial products. researchgate.net
Polymer Chemistry Applications
In the field of polymer chemistry, the amine component of this compound is particularly relevant, especially in the growing field of non-isocyanate polyurethanes.
The synthesis of polyurethanes traditionally involves the use of isocyanates, which are toxic. A leading alternative route to produce these polymers, known as non-isocyanate polyurethanes (NIPUs) or polyhydroxyurethanes (PHUs), is through the reaction of cyclic carbonates with amines. core.ac.ukmdpi.com This process involves the ring-opening of the cyclic carbonate by a primary or secondary amine to form a hydroxyurethane linkage.
In this context, this compound can serve as a source for cyclohexylamine, the reactive amine. The general reaction involves a bis-cyclic carbonate and a diamine to build the polymer chain. researchgate.net While the direct polymerization using the carbonate salt is not extensively detailed, the aminolysis of cyclic carbonates using cyclohexylamine has been explored. The reaction rate can be slow and often requires catalysts to proceed at an industrially viable speed. This isocyanate-free method is considered a greener, safer alternative for producing polyurethane materials with unique properties, including enhanced chemical and thermal resistance. core.ac.uk
Environmental Chemistry and Biodegradation Research
Microbial Degradation of Cyclohexylamine (B46788) and Analogues
Significant research has been conducted to isolate and characterize microorganisms capable of utilizing cyclohexylamine as a sole source of carbon and nitrogen. One such organism, a bacterial strain identified as Brevibacterium oxydans IH-35A, was isolated from a soil sample and has been instrumental in elucidating the metabolic pathway for cyclohexylamine degradation nih.govnih.gov. Studies with this bacterium have demonstrated that microbial degradation is a key process in the environmental breakdown of this compound.
The breakdown of cyclohexylamine in Brevibacterium oxydans IH-35A is initiated by a series of inducible enzymes. nih.gov The activities of these enzymes are significantly higher in cells grown on cyclohexylamine compared to those grown on other carbon sources like succinate, indicating that the degradation pathway is specifically induced by the presence of cyclohexylamine. nih.gov The primary enzymes involved in the initial stages of this catabolic pathway have been identified and characterized. nih.gov
Cyclohexylamine Oxidase (CHAO): This enzyme catalyzes the first step in the degradation pathway: the oxidative deamination of cyclohexylamine to form cyclohexanone (B45756) and ammonia (B1221849). nih.govnih.gov The activity of CHAO is crucial as it converts the amine into a ketone, preparing the molecule for ring cleavage. Research has shown that this bacterial enzyme has potential as a biocatalyst in the deracemization of racemic primary amines. nih.gov
Cyclohexanone Monooxygenase (CHMO): This enzyme is a type of Baeyer-Villiger monooxygenase (BVMO) that catalyzes the insertion of an oxygen atom into the cyclohexanone ring. nih.govnih.gov This reaction converts cyclohexanone into ε-caprolactone (referred to as 6-hexanolactone in some studies), a critical step that opens the alicyclic ring structure for further degradation. nih.gov CHMOs are known for their high activity on cyclohexanone and are a focus of protein engineering efforts to improve their stability for biotechnological applications. nih.gov
Lactone Hydrolase: This enzyme is responsible for the hydrolysis of the ε-caprolactone ring. It breaks the ester bond in the lactone, resulting in the formation of 6-hydroxyhexanoate (B1236181). nih.gov This hydrolytic step is essential for linearizing the carbon chain, making it accessible for central metabolism. nih.gov
The induction of these key enzymes in the presence of cyclohexylamine is demonstrated in the following table, which compares their specific activities in B. oxydans IH-35A cells grown on different substrates.
| Enzyme | Specific Activity (nmol/min/mg of protein) |
| Grown on Cyclohexylamine | |
| Cyclohexylamine oxidase | 125 |
| Cyclohexanone monooxygenase | 11.8 |
| 6-Hexanolactone hydrolase | 42.5 |
Data sourced from studies on Brevibacterium oxydans IH-35A. nih.gov
Based on growth and enzyme studies with Brevibacterium oxydans IH-35A, a clear biochemical pathway for the degradation of cyclohexylamine has been proposed. nih.govnih.gov The process involves the sequential action of the enzymes described above to convert the cyclic amine into an intermediate that can enter the cell's central metabolic pathways.
The established degradation route is as follows:
Oxidative Deamination: Cyclohexylamine is first converted to cyclohexanone with the release of an equivalent amount of ammonia. This step is catalyzed by cyclohexylamine oxidase. nih.gov
Ring Cleavage: The resulting cyclohexanone undergoes a Baeyer-Villiger oxidation, catalyzed by cyclohexanone monooxygenase. This reaction inserts an oxygen atom into the ring, forming ε-caprolactone (6-hexanolactone). nih.gov
Hydrolysis: The ε-caprolactone ring is then opened by 6-hexanolactone hydrolase, which hydrolyzes the ester bond to produce the linear molecule 6-hydroxyhexanoate. nih.gov
Further Oxidation: 6-hydroxyhexanoate is further oxidized to adipate (B1204190) (adipic acid). nih.gov Adipate is a common metabolic intermediate that can be readily utilized by the organism through the β-oxidation pathway for energy and cell growth.
This pathway effectively mineralizes the organic amine, converting it into basic cellular building blocks and energy. nih.gov
Environmental Transport and Transformation Processes
The transport and transformation of cyclohexylamine in the environment are governed by its physicochemical properties and its susceptibility to biological degradation. As a compound that is miscible with water, it has the potential for transport in surface water and groundwater. wikipedia.org Its vapors are heavier than air, which may allow for transport over considerable distances to an ignition source. usda.gov
Key transformation processes for cyclohexylamine in the environment include:
Biodegradation: As detailed above, microbial degradation is a primary transformation pathway. nih.govrempec.org The ability of soil bacteria like Brevibacterium oxydans to use cyclohexylamine as a growth substrate indicates that, under suitable conditions, the compound can be readily biodegraded in soil and aquatic environments. nih.govnih.gov
Neutralization: Cyclohexylamine is a strong base (pKa 10.6) and reacts exothermically with acids to form salts. nih.govatamanchemicals.com In the environment, it will rapidly absorb carbon dioxide from the air and can react with other acidic substances, which will affect its mobility and bioavailability. atamanchemicals.com
Chemical Reactions: The compound can undergo vigorous reactions with strong oxidizing agents. usda.govnj.gov It also attacks certain metals, including copper, aluminum, and zinc. atamanchemicals.comnj.gov
These processes collectively determine the persistence and fate of cyclohexylamine released into the environment. Its ready biodegradability suggests a low potential for bioaccumulation. rempec.org
Bioremediation Potential and Pollution Control Strategies
The isolation of microorganisms capable of degrading cyclohexylamine highlights the significant potential for bioremediation as a strategy for cleaning up contaminated sites. nih.gov Bioremediation uses microorganisms or their enzymes to return a contaminated environment to its original condition. ijcmas.com
Bioaugmentation: This approach involves introducing specific, highly efficient degrading microorganisms, such as Brevibacterium oxydans IH-35A, to a contaminated site to accelerate the breakdown of the pollutant. nih.govmdpi.com The success of this strategy relies on the ability of the introduced bacteria to survive and thrive in the specific environmental conditions of the site. mdpi.com
Immobilized Biocatalysts: To enhance the stability and effectiveness of degrading bacteria, they can be immobilized on carrier materials. mdpi.com This technique can protect the microorganisms from the high toxicity of contaminants and improve their retention and efficacy at the target site, potentially allowing for the remediation of higher pollutant concentrations. mdpi.com
In industrial settings where cyclohexylamine is used, such as in water treatment or chemical synthesis, pollution control strategies are essential to prevent environmental release. atamanchemicals.com Wastewater containing cyclohexylamine can be treated using several methods:
Biodegradation: This is a key component of wastewater treatment, utilizing microbial consortia in processes like activated sludge to mineralize the compound.
Coagulation Precipitation: This chemical process involves adding chemicals to cause the precipitation of dissolved contaminants.
Activated Carbon Adsorption: This physical process uses activated carbon to adsorb organic molecules like cyclohexylamine from the water.
Combining these physicochemical methods with biological treatment provides a robust approach to managing industrial effluents containing cyclohexylamine. mdpi.com
Advanced Analytical and Spectroscopic Characterization
Electrochemical Sensing and Quantification Methodologies
The electrochemical detection of cyclohexylamine (B46788) carbonate is often approached indirectly by targeting the cyclohexylamine moiety. These methods provide sensitive and quantitative analysis crucial for monitoring its concentration in various matrices.
Indirect electroanalytical protocols for cyclohexylamine carbonate typically involve the electrochemical detection of cyclohexylamine after its release from the carbonate salt or through derivatization. One common approach is based on the anodic oxidation of the amine group at a suitable electrode surface. While direct electrochemical oxidation of simple aliphatic amines can be challenging, various strategies can be employed to enhance their detection.
Methods for the indirect detection of similar amine compounds, which can be adapted for cyclohexylamine, include:
Derivatization: Reacting cyclohexylamine with a reagent to form an electrochemically active product. For instance, derivatization with compounds like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol can yield a highly electroactive isoindole derivative.
Complexation: The formation of electroactive complexes with metal ions. The change in the electrochemical signal of the metal ion upon complexation with the amine can be correlated to the amine concentration.
Inhibition of an Electrode Reaction: The adsorption of cyclohexylamine onto an electrode surface can inhibit a known electrochemical reaction. The degree of inhibition can then be related to the concentration of the amine.
These protocols often rely on techniques such as differential pulse voltammetry or square wave voltammetry to improve sensitivity and resolve the analytical signal from the background. The choice of method depends on the sample matrix and the required detection limit.
Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of species in solution and can be applied for the trace analysis of cyclohexylamine. wikipedia.orglibretexts.org The anodic oxidation of aliphatic amines, including cyclohexylamine, has been studied at various electrode materials, such as glassy carbon. rsc.org The oxidation is generally an irreversible process, and the peak potential is dependent on the molecular structure of the amine and the pH of the solution. rsc.org
For primary amines like cyclohexylamine, the electrochemical behavior can be complex. The oxidation mechanism often involves the transfer of electrons from the nitrogen atom, leading to the formation of radical cations which can undergo further reactions. rsc.org The peak current in a cyclic voltammogram is proportional to the concentration of the analyte, which forms the basis for its quantitative determination. wikipedia.orggamry.com
Table 1: Typical Parameters for Cyclic Voltammetric Analysis of Aliphatic Amines
| Parameter | Typical Value/Condition |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Scan Rate | 50 - 200 mV/s |
| pH | Alkaline (e.g., pH 10-12) |
| Potential Window | 0 to +1.5 V (vs. Ag/AgCl) |
Note: The exact parameters may vary depending on the specific experimental setup and the concentration of the analyte.
By optimizing experimental conditions such as pH and scan rate, cyclic voltammetry can be a valuable tool for the trace analysis of cyclohexylamine, and by extension, this compound in aqueous solutions.
Vibrational Spectroscopy for Adsorption and Molecular Interactions
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for investigating the molecular structure and interactions of this compound, especially in the context of its formation from cyclohexylamine and carbon dioxide.
In situ high-pressure FT-IR spectroscopy allows for the real-time monitoring of chemical reactions under elevated pressure and temperature. This technique is particularly useful for studying the reaction between cyclohexylamine and CO2 to form this compound and related species like carbamates. semanticscholar.org By passing an infrared beam through a high-pressure cell containing the reactants, the evolution of different chemical species can be tracked by observing changes in the vibrational spectra. semanticscholar.orgacs.org
The reaction of primary amines with CO2 can lead to the formation of both carbamate (B1207046) and bicarbonate species. In situ FT-IR can distinguish between these species based on their characteristic absorption bands. acs.orgosti.gov For instance, the formation of carbamic acid and its corresponding carbamate anion gives rise to distinct vibrational modes.
Table 2: Characteristic FT-IR Absorption Bands for Species in Amine-CO2 Systems
| Species | Vibrational Mode | Wavenumber (cm⁻¹) |
| Carbamic Acid (R-NHCOOH) | C=O stretch | ~1700 - 1650 |
| N-C-O stretch | ~1400 - 1350 | |
| Carbamate (R-NHCOO⁻) | Asymmetric COO⁻ stretch | ~1650 - 1550 |
| Symmetric COO⁻ stretch | ~1450 - 1350 | |
| Bicarbonate (HCO₃⁻) | C-O stretch | ~1630 |
| C-O stretch | ~1360 |
Note: The exact positions of the absorption bands can be influenced by the solvent, temperature, pressure, and the specific amine.
Through in situ high-pressure FT-IR spectroscopy, researchers can gain insights into the reaction kinetics, identify reaction intermediates, and understand the equilibrium between different species in the cyclohexylamine-CO2 system, which is vital for optimizing CO2 capture processes. semanticscholar.orgacs.org
Surface Characterization Techniques for Material Interfaces
The morphology and surface characteristics of solid this compound are important for its handling, storage, and performance in various applications. Scanning electron microscopy is a key technique for this purpose.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. researchgate.netresearchgate.net It provides detailed information about the shape, size, and texture of particles. researchgate.net In the context of this compound, SEM can be used to analyze the crystalline structure of the solid precipitate formed from the reaction of cyclohexylamine and CO2.
The morphology of carbonate precipitates can vary significantly depending on the precipitation conditions, such as temperature, pH, and the presence of additives. researchgate.net SEM analysis of various carbonate materials has revealed a range of morphologies, including rhombohedral crystals, spherical particles, and needle-like structures. researchgate.netnih.gov For instance, in studies of microbially induced carbonate precipitation, SEM has shown the evolution of crystal morphology from ellipsoidal to rhombic shapes over time. nih.gov
While specific SEM images of pure this compound are not widely published, based on studies of other organic amine carbonates and inorganic carbonates, one could expect to observe crystalline structures. The analysis would involve mounting a sample of the solid this compound onto a stub, coating it with a conductive material like gold or palladium, and then scanning it with a focused beam of electrons. The resulting images would reveal the three-dimensional appearance of the crystals and any aggregates they may form. This information is valuable for understanding the physical properties of the material, such as its flowability and dissolution characteristics.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique utilized to determine the elemental composition and the chemical (oxidation) states of elements on the surface of a material. eag.comcarleton.edu In the context of this compound, particularly in its application as a corrosion inhibitor, XPS is instrumental in analyzing the composition of the protective film formed on a metal surface.
Studies involving the treatment of carbon steel with this compound have employed XPS to investigate the adsorbed surface layer. The analysis confirms the presence of the inhibitor on the surface by detecting the characteristic photoelectron peaks for its constituent elements: Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s).
High-resolution spectra of these peaks provide deeper insights into the chemical bonding and interactions at the surface. For instance, the N 1s spectrum is crucial for confirming the interaction of the amine group of the cyclohexylammonium ion with the metal substrate. Similarly, the C 1s and O 1s spectra can elucidate the nature of the carbonate species and the cyclohexyl ring on the surface. Analysis of the binding energies for these core levels allows for the identification of different chemical states, distinguishing between the amine nitrogen, and potential interactions, as well as the different carbon and oxygen environments within the this compound molecule and its adsorbed layer. nasa.gov
| Element (Core Level) | Typical Binding Energy (eV) | Information Gleaned |
|---|---|---|
| N 1s | ~398.0 - 402.0 | Confirms the presence of nitrogen; chemical shift indicates the interaction of the amine group with the substrate. researchgate.net |
| C 1s | ~284.0 - 290.0 | Identifies carbon from the cyclohexane (B81311) ring and the carbonate anion. Different peaks can distinguish between C-C/C-H bonds and the C-N bond. |
| O 1s | ~530.0 - 534.0 | Detects oxygen from the carbonate anion (CO₃²⁻) and potentially from surface oxides or hydroxides. |
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating and quantifying components within a mixture. For the analysis of this compound, the primary focus is often on the quantification of the active component, cyclohexylamine.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Research
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for the determination of cyclohexylamine, often in complex matrices such as biological fluids, artificial sweetener tablets, or industrial water samples. nih.govsci-hub.seresearchgate.net In these analyses, the this compound salt typically dissociates, and the chromatographic method separates and detects the resulting cyclohexylamine.
Gas Chromatography (GC): GC methods, often coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (FID), are widely used for cyclohexylamine analysis. nih.govsci-hub.se To enhance volatility and improve chromatographic peak shape, derivatization of the amine group is a common strategy. For instance, cyclohexylamine can be converted into its trifluoroacetyl derivative before analysis. rsc.org Research has focused on developing sensitive GC-based assays for detecting trace levels of cyclohexylamine. One study detailed a reliable GC-FID approach for determining cyclohexylamine in steam condensate at part-per-billion (ppb) levels without requiring sample enrichment or derivatization. sci-hub.se
| Technique | Matrix | Key Parameters | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| GC-MS | Artificial Sweeteners, Biological Fluids | Linear Range: 5-1500 ng/mL | 1.55 ng/mL | nih.gov |
| GC-FID | Blood | Derivatization with trifluoroacetic anhydride | 0.1 µg/mL | rsc.org |
| GC-FID | Steam Condensate | Multi-mode inlet, no derivatization, 2-propanol as co-solvent | 100 ppb (v/v) | sci-hub.seresearchgate.net |
High-Performance Liquid Chromatography (HPLC): HPLC, frequently paired with Fluorescence Detection (FLD) or UV detection, provides another robust approach for quantifying cyclohexylamine. nih.govresearchgate.net Similar to GC, pre-column derivatization is often employed to attach a chromophore or fluorophore to the amine, enhancing detection sensitivity. One method involves derivatization with trinitrobenzenesulfonic acid (TNBS) for UV detection. researchgate.net Comparative studies have shown that both HPLC-FLD and GC-MS methods can achieve high accuracy and precision for determining nano-level concentrations of cyclohexylamine. nih.gov
| Technique | Matrix | Key Parameters | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| HPLC-FLD | Artificial Sweeteners, Biological Fluids | Linear Range: 1-1250 ng/mL | 0.49 ng/mL | nih.gov |
| HPLC-UV | Urine | Pre-column derivatization with TNBS | Not Specified | researchgate.net |
| HPLC-UV | Not Specified | Gradient elution, detection at 254 nm | 0.5 mg/kg | researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the elucidation of molecular structure. core.ac.ukthieme-connect.de For this compound, NMR is used to confirm the structure by identifying signals corresponding to both the cyclohexylammonium cation and the carbonate anion.
¹H NMR and ¹³C NMR are fundamental for this purpose. The ¹H NMR spectrum provides information on the chemical environment of the protons, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. thieme-connect.de In the case of the cyclohexylammonium ion, the signals for the protons on the cyclohexane ring appear at distinct chemical shifts, and their splitting patterns provide information about their spatial relationships. chemicalbook.com A ¹³C NMR study of cyclohexylamine and its hydrochloride salts (which are structurally analogous to the carbonate salt) allows for the assignment of all carbon resonances. rsc.org The carbons of the cyclohexane ring are expected to appear in the typical alkane region of the ¹³C NMR spectrum. The carbonate anion (CO₃²⁻) would be expected to produce a single signal in the ¹³C NMR spectrum, typically around 160-170 ppm, although its observation can depend on concentration and solvent conditions.
Advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between directly bonded and long-range coupled protons and carbons, respectively, further confirming the molecular structure. core.ac.ukencyclopedia.pub Furthermore, solid-state NMR can be a powerful tool to distinguish between different molecular conformations of the cyclohexylammonium ion within the crystal lattice of the salt.
| Nucleus | Atom Position | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | H-1 (CH-N) | ~2.6 | chemicalbook.com |
| ¹H | Ring CH₂ | ~1.0 - 1.9 | chemicalbook.com |
| ¹³C | C-1 (C-N) | ~50-60 | rsc.org |
| ¹³C | Ring CH₂ | ~20-40 | rsc.org |
| ¹³C | Carbonate (CO₃²⁻) | ~160-170 | General Knowledge |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Parameter Calculations for Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of cyclohexylamine (B46788) carbonate. acs.org Key parameters such as the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the dipole moment are calculated to understand its chemical behavior, especially in applications like corrosion inhibition. benchchem.comjcscp.org
The energy of the HOMO is related to a molecule's ability to donate electrons, with higher values indicating a greater tendency for electron donation. benchchem.com Conversely, the LUMO energy reflects a molecule's ability to accept electrons, where lower values suggest a greater electron-accepting capacity. benchchem.com The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. benchchem.com
The dipole moment (μ) measures the polarity of a molecule and influences its adsorption characteristics on surfaces. benchchem.com For cyclohexylamine carbonate, these parameters are consistent with its observed high efficiency as a corrosion inhibitor, suggesting favorable electronic properties for strong adsorption onto metal surfaces. benchchem.com Theoretical studies have shown that the protonated amine form of cyclohexylamine can be absorbed on negatively charged metal surfaces through electrostatic attraction. ampp.org
| Parameter | Description | Typical Implication for Inhibition |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | A higher value indicates a better electron-donating ability. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | A lower value indicates a better electron-accepting ability. |
| ΔE (ELUMO - EHOMO) (eV) | Energy Gap | A lower value indicates higher reactivity and inhibition efficiency. |
| Dipole Moment (μ) (Debye) | Measure of molecular polarity | Influences adsorption and displacement of water molecules. |
Molecular Dynamics Simulations of Intermolecular Interactions and Networks
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and intermolecular interactions of this compound in various environments. These simulations can model the interactions between this compound molecules and other species, such as water or metal surfaces, providing a detailed picture of the formation of protective films in corrosion inhibition. researchgate.net
In the context of corrosion, MD simulations can reveal how this compound molecules arrange themselves on a metal surface, the nature of their binding (physisorption or chemisorption), and how they displace water molecules from the surface. Studies have suggested that for Nd-Fe-B magnets, the corrosion inhibition by this compound is primarily due to the physisorption of the protonated amine onto the negatively charged surface. ampp.org
Furthermore, MD simulations can be used to investigate the structure of hydrogen-bonded networks in mixtures containing cyclohexylamine. For instance, in binary mixtures of isobutanol and cyclohexylamine, MD simulations have been used to calculate properties like densities and to analyze the hydrogen-bonding interactions between the molecules. researchgate.net
Theoretical Modeling of Volumetric and Thermodynamic Properties
Theoretical models are utilized to predict and understand the volumetric and thermodynamic properties of systems containing cyclohexylamine and related compounds. For example, the Prigogine–Flory–Patterson theory has been used to predict properties like excess molar volumes and speeds of sound in binary mixtures of cyclohexylamine with solvents like cyclohexane (B81311) and benzene. researchgate.net
Thermodynamic properties of cyclohexylamine derivatives, such as molar enthalpies of vaporization, have been determined from vapor pressure measurements and validated using group-contribution methods and quantum-chemical calculations. researchgate.net These theoretical approaches are crucial for understanding the phase behavior and for the design of separation processes and other industrial applications.
Structure-Reactivity Relationships and Substituent Effects
Computational studies are valuable for elucidating structure-reactivity relationships and the effects of substituents on the chemical behavior of cyclohexylamine and related carbonate compounds. For instance, the reactivity of cyclic carbonates in aminolysis reactions is highly dependent on the ring size. rsc.org Computational studies can help to rationalize these observations by calculating the ring strain and the activation energies for the ring-opening reaction. rsc.org
The nucleophilicity of the amine also plays a significant role. DFT calculations have been used to investigate the reaction mechanism of the aminolysis of propylene (B89431) carbonate with different amines, including cyclohexylamine and aniline (B41778). rsc.org These studies can explain why aliphatic amines like cyclohexylamine are generally more reactive towards cyclic carbonates than aromatic amines. rsc.org
Computational Approaches in Catalyst Design and Mechanistic Understanding
Computational chemistry is increasingly used in the design of catalysts and for understanding reaction mechanisms involving cyclohexylamine and its derivatives. For example, in the synthesis of cyclohexylamine through the hydrogenation of aniline, computational models can help to understand the role of different catalysts and promoters. Studies have shown that the addition of alkali metal carbonates can significantly affect the catalytic activity and selectivity of cobalt-based catalysts. researchgate.netresearchgate.net
DFT calculations can be used to model the adsorption of reactants on catalyst surfaces and to calculate the energy profiles of different reaction pathways. This information is invaluable for designing more efficient and selective catalysts. researchgate.net Furthermore, computational methods are being developed to automate the search for reaction paths in transition metal catalysis, which could accelerate the discovery of new catalysts for reactions involving compounds like this compound. acs.org In the context of CO2 conversion, computational design of electro-organocatalysts has been explored for the reduction of CO2 to formaldehyde, highlighting the potential for theoretical approaches to guide the development of new catalytic systems. acs.org
Crystallographic Studies and Structural Insights
Crystal Structure Determination of Cyclohexylamine (B46788) Carbonate and Related Carbamates
The determination of the crystal structure of compounds like cyclohexylamine carbonate is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within a crystal, revealing the spatial arrangement of atoms, bond lengths, and bond angles.
In the case of related cyclohexylammonium salts, such as cyclohexylammonium thiocyanate (B1210189) and cyclohexylammonium nitrate (B79036), single-crystal X-ray diffraction studies have elucidated their three-dimensional structures. For cyclohexylammonium thiocyanate, the analysis revealed a trigonal crystal system with the space group R3. The cyclohexylammonium cation in this salt adopts a slightly distorted chair conformation, which is the most stable arrangement for a cyclohexane (B81311) ring. The ammonium (B1175870) group (-NH3+) is found in an equatorial position, a configuration that minimizes steric hindrance.
Similarly, the crystal structure of cyclohexylammonium nitrate shows that the cyclohexyl ring also assumes a chair conformation with the ammonium group in an equatorial position. These findings strongly suggest that the cyclohexylammonium cation in this compound would exhibit a similar chair conformation.
The carbonate anion (CO3^2-), in its ideal state, possesses a trigonal planar geometry with D3h symmetry. However, in a crystalline environment, its symmetry can be influenced by the surrounding cations and the hydrogen bonding interactions it participates in.
Table 1: Crystallographic Data for Related Cyclohexylammonium Salts
| Parameter | Cyclohexylammonium thiocyanate | Cyclohexylammonium nitrate |
| Chemical Formula | C6H14N+·NCS− | C6H14N+·NO3− |
| Molecular Weight | 158.26 g/mol | Not specified |
| Crystal System | Trigonal | Not specified |
| Space Group | R3 | Not specified |
| a (Å) | 23.4036 (6) | Not specified |
| c (Å) | 8.3373 (2) | Not specified |
| Volume (ų) | 3954.8 (2) | Not specified |
| Z | 18 | Not specified |
Note: The data presented is for analogous compounds to infer the potential structural characteristics of this compound.
Analysis of Hydrogen Bonding Networks and Molecular Packing
The crystal structures of ionic compounds like this compound are significantly stabilized by a network of hydrogen bonds. In the case of cyclohexylammonium salts, the ammonium group acts as a hydrogen bond donor, while the anionic counterpart serves as the acceptor.
In the crystal structure of cyclohexylammonium thiocyanate, the cations and anions are interconnected by N—H⋯N and N—H⋯S hydrogen-bonding interactions, creating a robust three-dimensional network nih.govresearchgate.net. Similarly, the structure of cyclohexylammonium nitrate is stabilized by intermolecular N—H⋯O hydrogen bonds, also resulting in a three-dimensional arrangement researchgate.net.
Based on these related structures, it can be inferred that in crystalline this compound, the ammonium group of the cyclohexylammonium cation would form strong hydrogen bonds with the oxygen atoms of the carbonate anion. The carbonate ion, with its three oxygen atoms, can act as a multiple hydrogen bond acceptor, potentially leading to a complex and highly interconnected network. This extensive hydrogen bonding would be a dominant factor in the molecular packing of the crystal, influencing its physical properties such as melting point and solubility.
The packing of the cyclohexylammonium cations and carbonate anions in the crystal lattice would be governed by the need to maximize the efficiency of these hydrogen bonds while also accommodating the steric bulk of the cyclohexyl groups.
Influence of Crystallization Conditions on Morphology and Growth
The external shape, or morphology, of a crystal is a macroscopic expression of its internal atomic arrangement. However, the final morphology is also heavily influenced by the conditions under which the crystal is grown. For this compound, factors such as the choice of solvent, the rate of cooling or evaporation, and the presence of impurities can significantly affect the crystal's size and shape.
The synthesis of this compound can be achieved by reacting cyclohexylamine with carbon dioxide, often in a suitable solvent. The choice of solvent is critical as it can influence the solubility of the compound and the kinetics of crystal growth. Recrystallization from solvents like ethanol (B145695) or acetone (B3395972) is a common method for purification, and the specific solvent used can lead to different crystal habits.
Q & A
Basic Research Questions
Q. What experimental conditions are critical for synthesizing cyclohexylamine carbonate, and how can its stability be maintained during storage?
- Methodological Answer : this compound is synthesized via the reaction of cyclohexylamine with carbon dioxide under controlled humidity (~53% relative humidity) and temperature (22°C) to prevent premature decomposition. Post-synthesis, storage requires inert environments to avoid absorption of moisture or CO2, which can alter its crystalline structure. Stability is enhanced by using airtight containers with desiccants and monitoring pH changes in the storage medium, as the compound reacts with atmospheric CO2 to form white crystalline deposits .
Q. How can researchers characterize the hygroscopic and alkaline properties of this compound in aqueous solutions?
- Methodological Answer : Conduct gravimetric analysis to measure water absorption under varying humidity levels. Use pH titration to quantify alkalinity, noting that this compound’s condensate has a pH of 10.0, which contributes to its corrosion-inhibiting properties. Spectroscopic methods (FTIR, NMR) can confirm structural integrity post-humidity exposure .
Advanced Research Questions
Q. What mechanisms explain this compound’s efficacy as a vapor-phase corrosion inhibitor (VPCI) in ferrous alloys?
- Methodological Answer : this compound inhibits corrosion by forming a protective alkaline layer on metal surfaces, neutralizing acidic contaminants. Its vapor pressure (0.397 mmHg at 25°C) ensures sufficient volatilization to cover metal substrates. Electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) can quantify surface passivation and detect hydrogen diffusion, a key factor in stress corrosion cracking (SCC). Studies show it mitigates hydrogen embrittlement by reducing atomic hydrogen penetration into metal lattices .
Q. How do environmental stressors (e.g., NaCl exposure) affect the degradation pathways of this compound in industrial applications?
- Methodological Answer : Accelerated aging tests in saline environments (e.g., 3.5% NaCl solution) reveal that chloride ions compete with this compound for adsorption sites on metal surfaces, reducing its inhibitory efficiency. Use cyclic voltammetry to track oxidation-reduction reactions at the metal-electrolyte interface. Coupled with mass loss measurements, this identifies threshold concentrations where the compound’s protective layer fails .
Q. What analytical techniques are suitable for resolving contradictions in reported bioaccumulation potentials of cyclohexylamine derivatives?
- Methodological Answer : Address discrepancies using OECD Guideline 107 (shake-flask method) to measure log n-octanol/water partition coefficients (log P = 1.49 for cyclohexylamine). Compare with biodegradation assays (e.g., BOD5/COD ratios) to assess environmental persistence. Conflicting data may arise from variations in microbial communities in activated sludge tests, necessitating metagenomic profiling of degradation pathways .
Key Research Considerations
- Contradiction Management : Discrepancies in corrosion inhibition efficiency may stem from variations in metal microstructure (e.g., cold-worked vs. annealed steel). Use X-ray diffraction (XRD) to correlate lattice defects with susceptibility to hydrogen-induced cracking .
- Advanced Characterization : Pair quantum chemical calculations (e.g., DFT) with experimental data to model adsorption energetics of this compound on alloy surfaces, resolving mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
